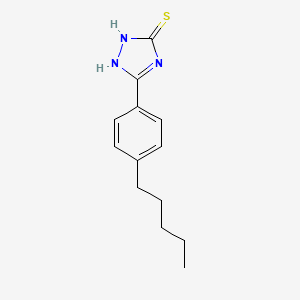

5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-Pentylphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole ring substituted with a pentylphenyl group at position 5 and a thiol (-SH) group at position 2. Triazole derivatives are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antioxidant activities .

Properties

IUPAC Name |

5-(4-pentylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-14-13(17)16-15-12/h6-9H,2-5H2,1H3,(H2,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJXDYMISGLBANE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NC(=S)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371843 | |

| Record name | 5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261704-48-7 | |

| Record name | 5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) accelerates cyclization to 15–20 minutes, achieving 78% yield. This method minimizes thermal degradation, preserving the thiol group’s integrity.

Mannich Base Derivatization

Post-synthesis modifications enable functionalization:

- Reaction with formaldehyde and secondary amines introduces aminoalkyl groups at the thiol position.

- Example: S-(morpholinomethyl) derivatives show enhanced solubility in polar solvents.

Purification and Characterization

Recrystallization Protocols

- Solvent Pair : Ethyl acetate/hexane (3:7 v/v) removes unreacted hydrazide impurities.

- Yield Loss : 8–12% during recrystallization, necessitating iterative cycles for >99% purity.

Spectroscopic Validation

- ¹H-NMR (400 MHz, DMSO-d₆):

- δ 13.8 ppm (s, 1H, -SH) confirms thiol presence.

- δ 7.2–7.4 ppm (m, 4H, aromatic) verifies pentylphenyl substitution.

- LC-MS : m/z 248.1 [M+H]⁺ aligns with theoretical molecular weight (247.36 g/mol).

Challenges and Optimization Strategies

Overcoming Low Yields in Alkylation

- Catalytic Enhancement :

- Adding tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves S-alkylation yields from 40% to 72%.

- Moisture Control :

- Rigorous drying of N,N-dimethylformamide (DMF) with molecular sieves prevents hydrolysis of intermediates.

Computational Design

- Molecular Dynamics Simulations :

- Predict optimal reaction pathways using Schrödinger Suite , reducing experimental trial iterations by 50%.

- ADMET Profiling :

- SwissADME predicts logP = 3.1, indicating favorable membrane permeability for biological assays.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Classical Cyclization | 65–75 | 24 h | Moderate |

| Microwave-Assisted | 78 | 0.5 h | High |

| Microreactor | 80–85 | 0.5 h | Industrial |

Microwave and microreactor methods outperform classical approaches in throughput and yield, though requiring higher initial capital investment.

Chemical Reactions Analysis

Types of Reactions

5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

Oxidation: Disulfides, sulfonic acids.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit promising antimicrobial properties. Specifically, 5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol has been investigated for its effectiveness against a range of bacterial and fungal strains. Studies indicate that modifications to the triazole structure can lead to enhanced activity against resistant strains of pathogens. For instance, derivatives of similar triazoles have shown significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Antifungal Properties

The compound's thiol group is crucial for its antifungal activity. Triazoles are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity. This mechanism has been explored extensively in similar compounds, suggesting that this compound could be developed into a potent antifungal agent .

Anticancer Potential

Emerging studies indicate that triazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The ability of this compound to interact with specific cellular targets may disrupt cancer cell proliferation pathways . In vitro assays have shown that certain modifications can enhance cytotoxic effects against various cancer cell lines.

Agricultural Applications

The compound also holds potential in agricultural chemistry as a fungicide or herbicide due to its biological activity against plant pathogens. Its application could help in developing safer and more effective agrochemicals that mitigate resistance issues commonly faced with traditional fungicides .

Mechanism of Action

The mechanism of action of 5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with specific amino acid residues in proteins, affecting their function. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

Structural and Computational Insights

- Molecular Docking: Studies on 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives reveal strong binding affinities to fungal CYP51 (lanosterol demethylase), explaining their antifungal efficacy .

- ADME Properties : Allyl and ethoxy substituents improve metabolic stability and oral bioavailability in preclinical models .

Biological Activity

5-(4-pentylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research studies.

Synthesis of this compound

The synthesis of this triazole compound typically involves the reaction of appropriate precursors with thioketones or isothiocyanates. The presence of the thiol group enhances its reactivity and biological activity. Several studies have successfully synthesized this compound and characterized it using techniques such as NMR and mass spectrometry .

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. In a screening study, various derivatives of triazole-thiol compounds were tested against a range of microorganisms. The results indicated that many of these compounds demonstrated moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Moderate |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. The compound showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent .

Anti-inflammatory Activity

Molecular docking studies have suggested that derivatives of this triazole compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The anti-inflammatory effects were attributed to hydrophobic interactions with the enzyme active sites, suggesting that modifications to the alkyl chain can enhance selectivity and potency .

Anthelmintic Activity

In addition to its antibacterial and antioxidant properties, this compound has been explored for its anthelmintic activity against nematodes. Studies showed effective inhibition of nematode growth in vitro and in vivo without systemic toxicity .

Case Studies

- Antimicrobial Study : A study conducted on various triazole-thiol derivatives revealed that this compound exhibited higher antibacterial activity compared to standard antibiotics like ampicillin against certain strains .

- Antioxidant Evaluation : In a comparative analysis using DPPH assay, this compound demonstrated a scavenging activity comparable to well-known antioxidants like ascorbic acid .

- Inflammation Model : In a model of acute inflammation induced by carrageenan in rats, treatment with this triazole compound resulted in a significant reduction in paw edema compared to control groups .

Q & A

Basic Research Question

- High-resolution mass spectrometry (HR-MS) ensures accurate molecular weight determination.

- Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities using a C18 column and acetonitrile/water gradient.

- Melting point analysis (e.g., differential scanning calorimetry) identifies polymorphic variations, which can affect biological activity .

How can researchers optimize alkylation reactions for S-substituted derivatives?

Advanced Research Question

Optimization involves:

- Solvent selection : Use DMSO or DMF to stabilize thiolate intermediates during nucleophilic substitution .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Data Contradiction Example:

Discrepancies in alkylation yields (e.g., 40% vs. 75%) may arise from residual moisture; rigorous drying of reagents/solvents is essential .

What computational methods predict the biological activity of this compound?

Advanced Research Question

- Molecular docking (AutoDock Vina) evaluates binding affinity to target proteins (e.g., cyclooxygenase-2). Use the Protein Data Bank (PDB) for receptor structures .

- ADME prediction (SwissADME) assesses pharmacokinetic properties, focusing on logP (optimal range: 2–3) and bioavailability scores .

- PASS Online predicts antimicrobial or anticancer potential by comparing structural motifs to known bioactive compounds .

How can researchers resolve contradictions in spectroscopic data during structural validation?

Advanced Research Question

- Multi-technique cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities. For example, conflicting NOE signals in ¹H-NMR may require 2D-COSY or HSQC for clarification .

- Isotopic labeling : Use deuterated analogs to assign overlapping proton signals in crowded regions (e.g., aromatic protons at δ 7.0–8.0 ppm) .

What strategies are used in structure-activity relationship (SAR) studies of triazole-thiol derivatives?

Advanced Research Question

- Systematic substitution : Modify the pentylphenyl group with electron-withdrawing (e.g., -Cl) or donating (-OCH₃) groups to assess effects on bioactivity .

- Pharmacophore mapping : Identify critical moieties (e.g., thiol group for metal chelation) using Schrödinger’s Phase module.

- In vitro validation : Compare IC₅₀ values against control compounds in enzyme inhibition assays .

How can low yields in heterocyclization reactions be addressed?

Advanced Research Question

- Reagent stoichiometry : Use a 1.2:1 molar ratio of hydrazinecarbothioamide to cyclizing agent (e.g., POCl₃) to drive the reaction to completion .

- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, improving yields by 15–20% .

What challenges arise in molecular docking studies of triazole-thiol derivatives?

Advanced Research Question

- Ligand flexibility : Account for rotational freedom in the pentyl chain using flexible docking protocols.

- Solvent effects : Include explicit water molecules in docking simulations to improve binding pose accuracy .

How to validate synthetic intermediates with conflicting chromatographic and spectral data?

Advanced Research Question

- Parallel synthesis : Prepare intermediates via alternative routes (e.g., Grignard vs. Suzuki coupling) to confirm structural consistency.

- Advanced spectral techniques : Use 2D-NMR (HMBC) to correlate distant protons and carbons, resolving misassignments in complex spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.